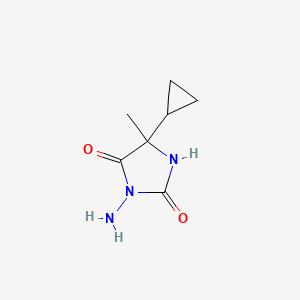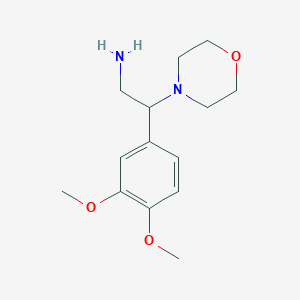![molecular formula C11H13N3OS B2926196 1-{1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol CAS No. 1499649-23-8](/img/structure/B2926196.png)
1-{1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-{1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol” is an organic molecule that contains a 1,2,3-triazole ring, which is a type of heterocyclic compound. The triazole ring is attached to a phenyl ring with a methylsulfanyl (or thiomethyl) group at the 4-position . The other end of the molecule contains an ethan-1-ol group, which is essentially an ethanol group without one hydrogen.
Molecular Structure Analysis
The molecular structure of this compound would likely show the triazole ring connected to the phenyl ring and the ethan-1-ol group. The methylsulfanyl group would be attached to the phenyl ring .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the triazole ring, the phenyl ring, and the ethan-1-ol group. The triazole could potentially participate in further click chemistry reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ethan-1-ol group would likely make it somewhat polar and capable of forming hydrogen bonds .
Aplicaciones Científicas De Investigación
Catalytic Applications in Organic Synthesis
The compound 1-{1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol, as part of the broader family of 1,2,3-triazole derivatives, has been investigated for its catalytic efficiency in organic synthesis. These derivatives, particularly when incorporated into half-sandwich Ruthenium(II) complexes, exhibit significant catalytic activity in the oxidation of alcohols and transfer hydrogenation of ketones. The coordination of the triazole nitrogen to Ruthenium, alongside the sulfur or selenium donors, plays a crucial role in enhancing these catalytic processes. The observed catalytic efficiency is influenced by the pseudo-octahedral "piano-stool" arrangement around the Ruthenium center, highlighting the potential of these compounds in facilitating various organic transformations (Saleem et al., 2013).
Synthesis of Heterocyclic Compounds
The unique structural features of this compound also lend themselves to the synthesis of a wide range of heterocyclic compounds. Through the use of click chemistry techniques, researchers have developed methods for generating complex molecules with potential applications in pharmaceuticals and materials science. These methods leverage the versatility of the triazole moiety as a scaffold for constructing diverse molecular architectures, including those with antibacterial and surface activity properties (El-Sayed, 2006).
Antimicrobial and Surface Activity
Triazole derivatives, including this compound, have shown promising antimicrobial and surface activity. The synthesis of these compounds involves novel precursors that yield biologically active heterocycles, which exhibit antimicrobial activity and can serve as surface-active agents. This dual functionality underscores the potential of triazole derivatives in addressing microbial resistance and in applications requiring biocompatible surface modification (El-Sayed, 2006).
Corrosion Inhibition
Another significant application of this compound derivatives is in the field of corrosion inhibition. These compounds have demonstrated high efficiency in protecting metals against corrosion in aggressive environments, such as hydrochloric acid. The presence of nitrogen, oxygen atoms, and aromatic systems within these molecules contributes to their ability to form protective layers on metal surfaces, thereby preventing corrosion. This makes them valuable in industrial applications where corrosion resistance is of paramount importance (Jawad et al., 2020).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[1-(4-methylsulfanylphenyl)triazol-4-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-8(15)11-7-14(13-12-11)9-3-5-10(16-2)6-4-9/h3-8,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKZBPGRIYJUJCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=N1)C2=CC=C(C=C2)SC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,5-dimethylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2926115.png)
![[(1S,5S)-6,6-Difluoro-3-oxabicyclo[3.1.0]hexan-1-yl]methanamine;hydrochloride](/img/structure/B2926116.png)
![3-methyl-5-oxo-N-(2-(trifluoromethyl)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2926120.png)
![4-((3-methylpiperidin-1-yl)sulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2926122.png)

![1-(4-fluorophenyl)-4-isopropyl-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2926126.png)

![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2926128.png)


![(Z)-3-[4-[(4-bromophenyl)methoxy]phenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2926135.png)

